molecular formula C17H13Cl2N3O3 B14085109 5-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14085109
M. Wt: 378.2 g/mol
InChI Key: WUEPQVXPXSPFCL-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could result in various substituted derivatives.

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • 3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of both hydroxyl and methoxy groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O3/c1-25-16-5-3-10(19)7-13(16)20-17(24)14-8-12(21-22-14)11-6-9(18)2-4-15(11)23/h2-8,23H,1H3,(H,20,24)(H,21,22)

InChI Key

WUEPQVXPXSPFCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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